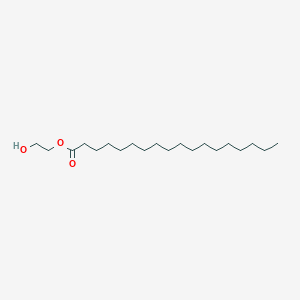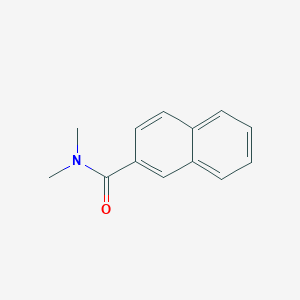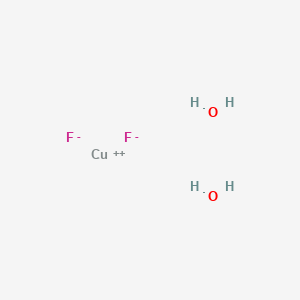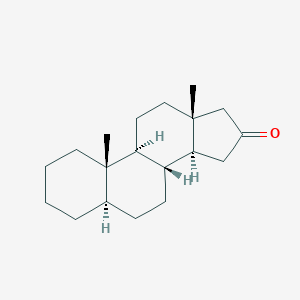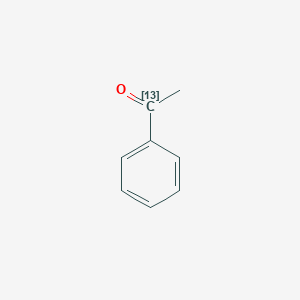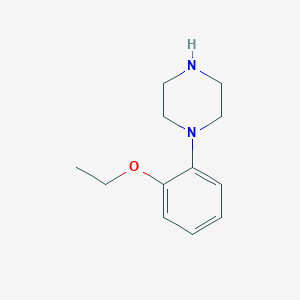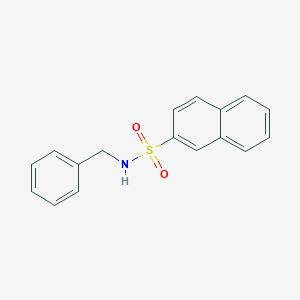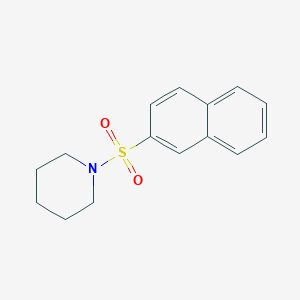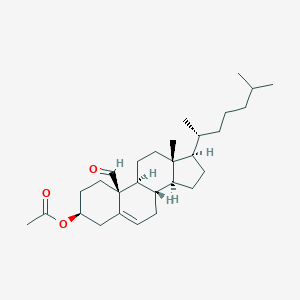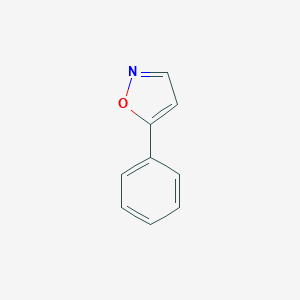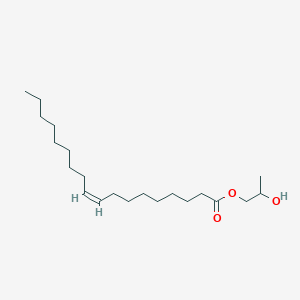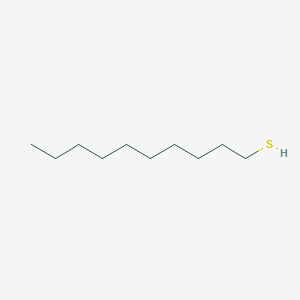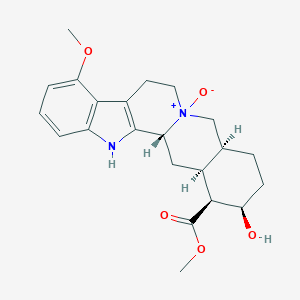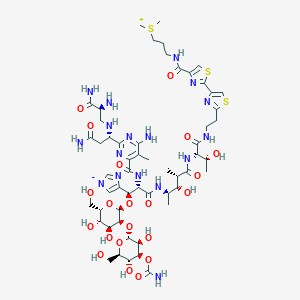![molecular formula C10H11ClN2O3 B086677 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide CAS No. 13558-78-6](/img/structure/B86677.png)
2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
説明
Synthesis Analysis
The synthesis of compounds similar to 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide has been explored in several studies. For instance, Sakai et al. (2022) discussed the synthesis of p-methoxybenzyl N-acetylcarbamate potassium salt, a compound related in structure and function to our compound of interest. These reagents were shown to be versatile equivalents of N-acetamide and protected nitrogen nucleophiles, useful in the synthesis of various natural and pharmaceutical products (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds has been the subject of various studies. Davis and Healy (2010) synthesized a compound with a core acetamide group and analyzed its crystal structure. They found that it crystallizes as non-planar discrete molecules linked by intermolecular hydrogen bonds (Davis & Healy, 2010).
Chemical Reactions and Properties
The chemical reactions and properties of acetamide derivatives have been widely studied. For instance, Coleman et al. (2000) discussed the metabolism of various chloroacetamide herbicides in liver microsomes, shedding light on the metabolic pathways and chemical properties of compounds similar to 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide (Coleman et al., 2000).
Physical Properties Analysis
The physical properties of acetamide compounds are crucial for their practical applications. Zhou and Shu (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with similarities to 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide. They analyzed its IR and MS spectroscopy, providing insights into the physical properties of such compounds (Zhou & Shu, 2002).
Chemical Properties Analysis
Analyzing the chemical properties of acetamide derivatives is key to understanding their functionality in various applications. Studies such as those conducted by Gowda et al. (2007) have examined the crystal structures of acetanilides, providing valuable information on the chemical properties and potential applications of compounds like 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide (Gowda et al., 2007).
科学的研究の応用
Metabolism in Human and Rat Liver Microsomes : A study by Coleman et al. (2000) focused on the metabolism of chloroacetamide herbicides, including acetochlor and alachlor, in human and rat liver microsomes. These compounds, similar in structure to 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide, are metabolized through a complex pathway involving the formation of DNA-reactive dialkylbenzoquinone imine. This study highlights the different metabolic rates and pathways in rats and humans, emphasizing the role of specific cytochrome P450 isoforms in the process (Coleman et al., 2000).
Soil Interaction and Herbicide Activity : A 1986 study by Banks and Robinson investigated the interaction of chloroacetamide herbicides, including acetochlor, with soil, particularly when covered with wheat straw. This research is significant for understanding how such herbicides interact with agricultural environments and their efficacy under different soil conditions (Banks & Robinson, 1986).
Chloroacetamide Inhibition in Algae : Weisshaar and Böger (1989) explored the inhibitory effects of chloroacetamide herbicides on fatty acid synthesis in green algae. Such studies are crucial for understanding the broader ecological impacts of these compounds on non-target organisms (Weisshaar & Böger, 1989).
Antimicrobial Properties : Debnath and Ganguly (2015) synthesized and evaluated N-aryl acetamide derivatives, including compounds structurally related to 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide, for their antimicrobial properties. This study highlights the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Biodegradation by Bacteria : Lee and Kim (2022) investigated the biodegradation of alachlor, a chloroacetanilide herbicide, by a newly isolated bacterial strain. Understanding the microbial degradation of such compounds is crucial for assessing their environmental fate and potential remediation strategies (Lee & Kim, 2022).
Zn(II) Complexes in Medicinal Chemistry : Sultana et al. (2016) explored Zn(II) complexes derived from aryl acetamides for their potential as enzyme inhibitors and anticancer agents. This research indicates the potential of acetamide derivatives in medicinal chemistry and drug development (Sultana et al., 2016).
特性
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-8-4-2-7(3-5-8)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWKXORLQVYKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407047 | |
| Record name | 2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide | |
CAS RN |
13558-78-6 | |
| Record name | 2-Chloro-N-[[(4-methoxyphenyl)amino]carbonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13558-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



